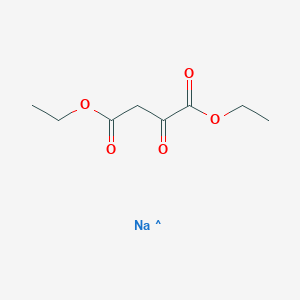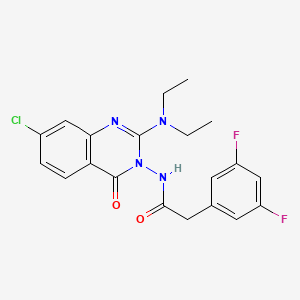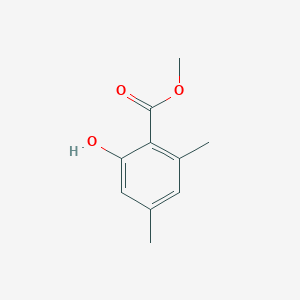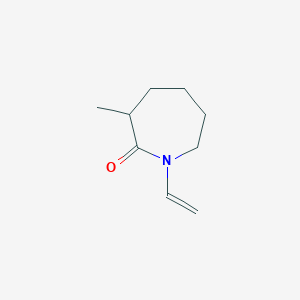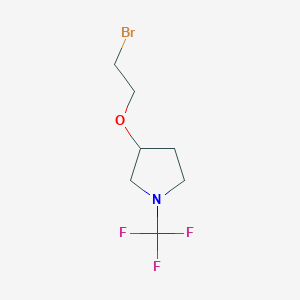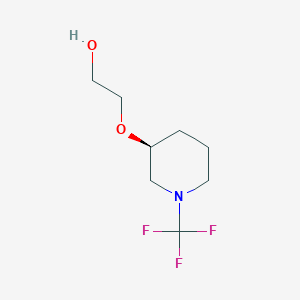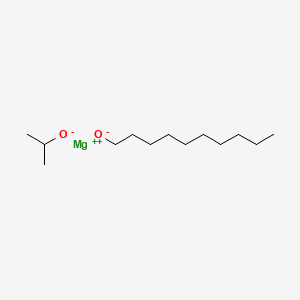
(Decyloxy)(1-methylethoxy)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Decyloxy)(1-methylethoxy)magnesium is an organomagnesium compound with the molecular formula C13H28MgO2. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly notable for its unique structure, which includes both decyloxy and 1-methylethoxy groups attached to the magnesium center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Decyloxy)(1-methylethoxy)magnesium typically involves the reaction of decyl bromide and 1-methylethyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
C10H21Br+C3H7Br+2Mg→(Decyloxy)(1−methylethoxy)Mg+2MgBr2
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the rate of addition of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Decyloxy)(1-methylethoxy)magnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Alkyl and aryl halides are used in substitution reactions.
Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are typically used.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with halides.
Scientific Research Applications
(Decyloxy)(1-methylethoxy)magnesium has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of novel materials with specific properties.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of (Decyloxy)(1-methylethoxy)magnesium involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved are primarily nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium Bromide: Another Grignard reagent with a simpler structure.
Phenylmagnesium Bromide: Contains a phenyl group instead of decyloxy and 1-methylethoxy groups.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group.
Uniqueness
(Decyloxy)(1-methylethoxy)magnesium is unique due to its dual alkoxy groups, which provide distinct reactivity and selectivity in organic synthesis. This makes it particularly useful in the formation of complex molecules where specific functional groups are required.
Properties
CAS No. |
36452-89-8 |
|---|---|
Molecular Formula |
C13H28MgO2 |
Molecular Weight |
240.67 g/mol |
IUPAC Name |
magnesium;decan-1-olate;propan-2-olate |
InChI |
InChI=1S/C10H21O.C3H7O.Mg/c1-2-3-4-5-6-7-8-9-10-11;1-3(2)4;/h2-10H2,1H3;3H,1-2H3;/q2*-1;+2 |
InChI Key |
NDCYMUFLJIBKPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[O-].CC(C)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


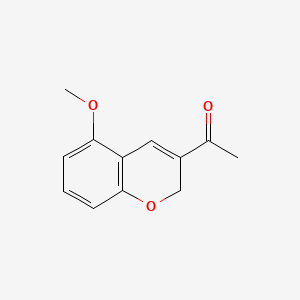
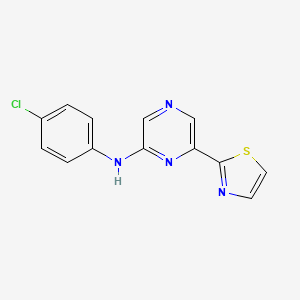

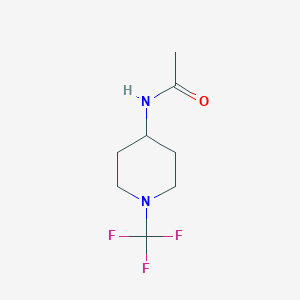
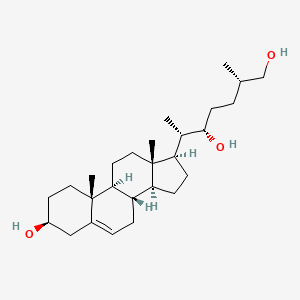
![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)
![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)

